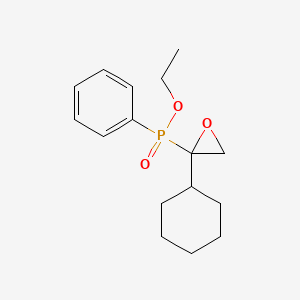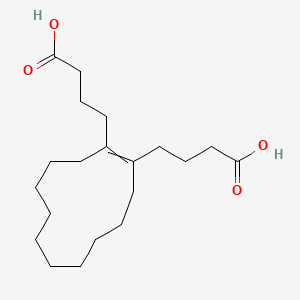
4,4'-(Cyclododec-1-ene-1,2-diyl)dibutanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,4’-(Cyclododec-1-ene-1,2-diyl)dibutanoic acid is an organic compound with the molecular formula C20H34O4 This compound is characterized by its unique structure, which includes a cyclododec-1-ene ring and two butanoic acid groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-(Cyclododec-1-ene-1,2-diyl)dibutanoic acid can be achieved through a series of organic reactions. One common method involves the Diels-Alder reaction, where a diene and a dienophile react to form a cyclohexene ring. For instance, combining 1,3-butadiene with maleic anhydride can produce cyclohexene-cis-1,2-dicarboxylic anhydride, which can then be hydrolyzed to form the desired product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale organic synthesis techniques. The reaction conditions are optimized to ensure high yield and purity. This may include the use of specific catalysts, controlled temperatures, and pressure conditions to facilitate the reaction and subsequent purification processes.
Analyse Des Réactions Chimiques
Types of Reactions
4,4’-(Cyclododec-1-ene-1,2-diyl)dibutanoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents such as lithium aluminum hydride (LiAlH4). The reactions are typically carried out under controlled conditions to ensure the desired product is obtained.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.
Applications De Recherche Scientifique
4,4’-(Cyclododec-1-ene-1,2-diyl)dibutanoic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecular structures.
Biology: The compound’s derivatives are studied for their potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including drug development.
Mécanisme D'action
The mechanism by which 4,4’-(Cyclododec-1-ene-1,2-diyl)dibutanoic acid exerts its effects involves its interaction with specific molecular targets. These interactions can influence various biochemical pathways, leading to the desired chemical transformations. The exact molecular targets and pathways depend on the specific application and the nature of the compound’s derivatives.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclohexene-cis-1,2-dicarboxylic acid: A similar compound that shares the cyclohexene ring structure but differs in the substituents attached to the ring.
4,4’-(1,2-Diphenylethene-1,2-diyl)dibenzoic acid: Another compound with a similar structural motif but different functional groups.
Uniqueness
4,4’-(Cyclododec-1-ene-1,2-diyl)dibutanoic acid is unique due to its cyclododec-1-ene ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various research and industrial applications, particularly in the synthesis of complex organic molecules and advanced materials.
Propriétés
Numéro CAS |
87336-94-5 |
|---|---|
Formule moléculaire |
C20H34O4 |
Poids moléculaire |
338.5 g/mol |
Nom IUPAC |
4-[2-(3-carboxypropyl)cyclododecen-1-yl]butanoic acid |
InChI |
InChI=1S/C20H34O4/c21-19(22)15-9-13-17-11-7-5-3-1-2-4-6-8-12-18(17)14-10-16-20(23)24/h1-16H2,(H,21,22)(H,23,24) |
Clé InChI |
RVKBUUWRYZDTHT-UHFFFAOYSA-N |
SMILES canonique |
C1CCCCCC(=C(CCCC1)CCCC(=O)O)CCCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


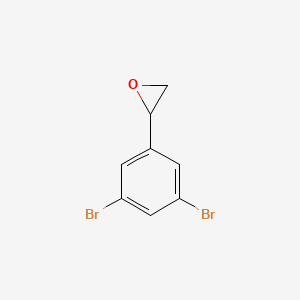
![(Dodecane-1,12-diyl)bis[bromo(diphenyl)stannane]](/img/structure/B14395660.png)
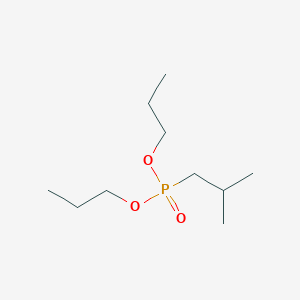
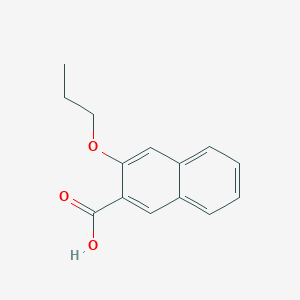
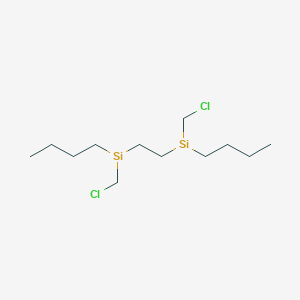

![N-[3-(2-Hydroxypropoxy)propyl]prop-2-enamide](/img/structure/B14395688.png)
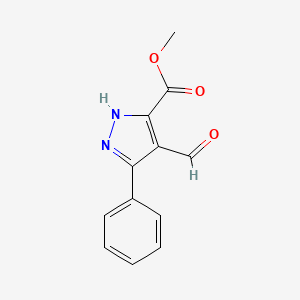
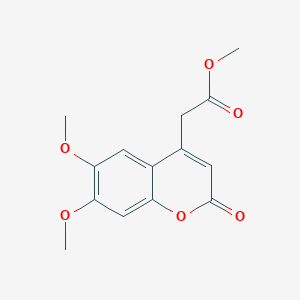
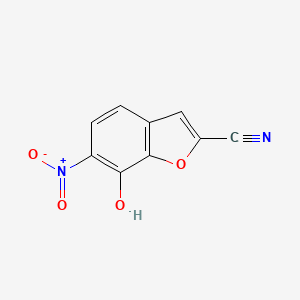
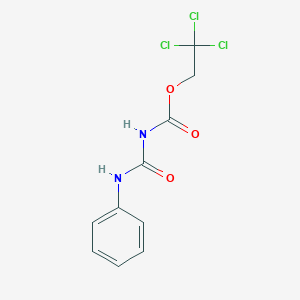
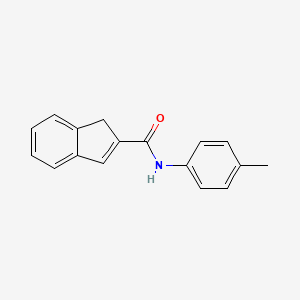
![N-[4-(6-Oxo-3-phenylpyridazin-1(6H)-yl)butyl]-N'-propan-2-ylurea](/img/structure/B14395733.png)
